

Application Notes: Enviroxime in Enterovirus Research

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Enviroxime

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Enviroxime is a recognized host-targeting antiviral compound that has been used extensively in *in vitro* studies against various enteroviruses, including **EV-A71** and **EV-D68** [1] [2] [3]. It functions by targeting the viral **3A protein**, which is essential for the formation of replication organelles [4]. By interfering with this host-pathogen interaction, **Enviroxime** disrupts a critical step in the viral life cycle.

The quantitative antiviral activity and cytotoxicity of **Enviroxime** can vary depending on the specific enterovirus serotype and the cell model used. The table below summarizes key data from the literature for easy comparison.

Virus	Cell Model	Antiviral Activity (EC ₅₀)	Cytotoxicity (CC ₅₀)	Selectivity Index (SI)	Primary Reference
EV-A71	RD cells [4]	Not explicitly stated	Not explicitly stated	Not explicitly stated	[4]
EV-A71	Human Intestinal Organoids (HIOs) [4]	Not explicitly stated	Not explicitly stated	Not explicitly stated	[4]

Virus	Cell Model	Antiviral Activity (EC ₅₀)	Cytotoxicity (CC ₅₀)	Selectivity Index (SI)	Primary Reference
EV-D68	AG129 mouse model (No efficacy) [2]	Not Applicable (In vivo)	Not Applicable (In vivo)	Not Applicable (In vivo)	[2]
Various Enteroviruses	Multiple cell lines	Active at sub-micromolar concentrations [3]	Information Missing	Information Missing	[3]

Key Insights from the Data:

- **Model Sensitivity:** Research indicates that more physiologically relevant models, such as **Human Intestinal Organoids (HIOs)**, can demonstrate greater sensitivity to both the antiviral effects and potential toxicity of compounds like **Enviroxime** compared to traditional cell lines like RD cells [4].
- **In vitro vs. In vivo Efficacy:** While **Enviroxime** shows potent activity in cell culture, it is important to note that it, along with several other direct-acting antivirals, **did not show therapeutic efficacy in an EV-D68 respiratory or neurological disease model in AG129 mice** [2]. This highlights the challenge of translating *in vitro* results to *in vivo* settings.

Experimental Protocol: Assessing Enviroxime Against EV-A71 in Cell Models

This protocol outlines the methodology for evaluating the antiviral activity of **Enviroxime** against Enterovirus A71 (EV-A71) in human rhabdomyosarcoma (RD) cells and human intestinal organoids (HIOs), based on established research practices [4].

Materials and Reagents

- **Cell Lines:** RD cells (ATCC CCL-136).
- **Virus:** EV-A71 (e.g., BrCr strain).
- **Compound:** **Enviroxime** (prepare a stock solution in a suitable solvent like DMSO).
- **Media:** Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin for RD cell maintenance. Use DMEM with 2%

FBS for infection and compound treatment.

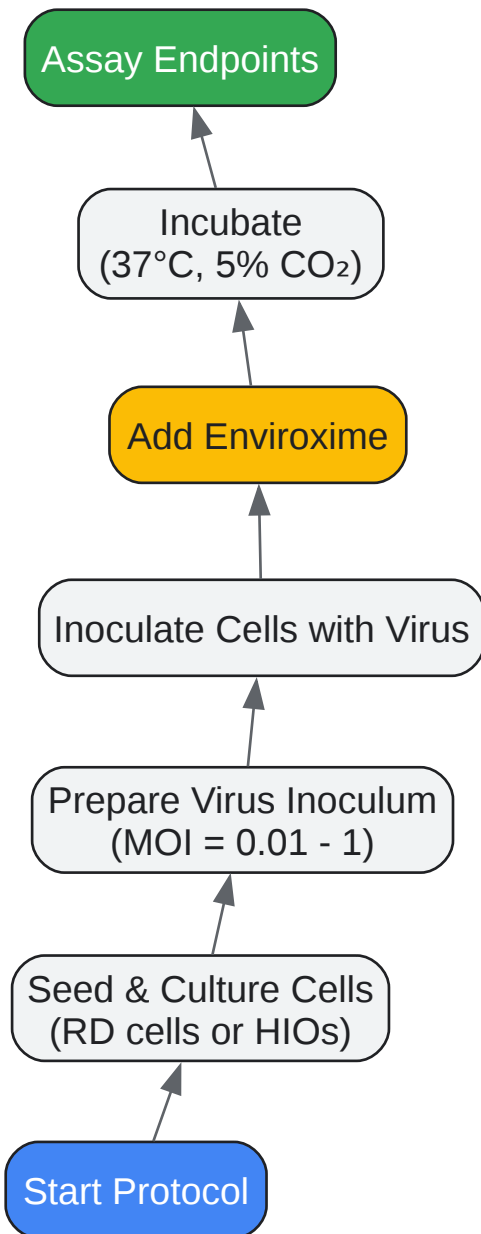
- **Assay Kits:** Cell Titer-Glo Luminescent Cell Viability Assay (for RD cells) or Cell Titer-Glo 3D Cell Viability Assay (for HIOs).

Cell and Virus Preparation

- **RD Cells:** Culture RD cells in maintenance medium at 37°C with 5% CO₂. For the assay, seed 20,000 cells per well in a 96-well plate and incubate for 24 hours to form a confluent monolayer [4].
- **HIOs:** Culture and mature human intestinal organoids derived from hiPSCs. For infection, mechanically fragment the HIOs to expose the apical surface. Count the cells after dissociation to calculate the multiplicity of infection (MOI) [4].
- **Virus Stock:** Propagate EV-A71 in RD cells, harvest the supernatant when a strong cytopathic effect (CPE) is observed, and determine the virus titer using the TCID₅₀ (50% Tissue Culture Infective Dose) method [4].

Infection and Compound Treatment

The following workflow describes the key steps for conducting the antiviral assay. You can apply this workflow to either RD cells or HIOs, with adjustments for the specific cell model as detailed in the protocol text.



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Workflow Notes:

- **Step 1 (Seed Cells):** Prepare your chosen cell model (RD cell monolayer or fragmented HIOs) in a 96-well plate.
- **Step 2 (Prepare Virus):** Dilute the EV-A71 stock to the desired MOI (typically between 0.01 and 1) in a low-serum medium (e.g., 2% FBS-DMEM) [4].
- **Step 3 (Inoculate):** Remove the culture medium from the cells and add the virus inoculum. Adsorb for 1-2 hours at 37°C [4].

- **Step 4 (Add Compound):** After the adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the desired concentrations of **Enviroxime**.
- **Step 5 (Incubate):** Culture the infected and treated cells at 33°C or 37°C under 5% CO₂ for the duration of the experiment [4].

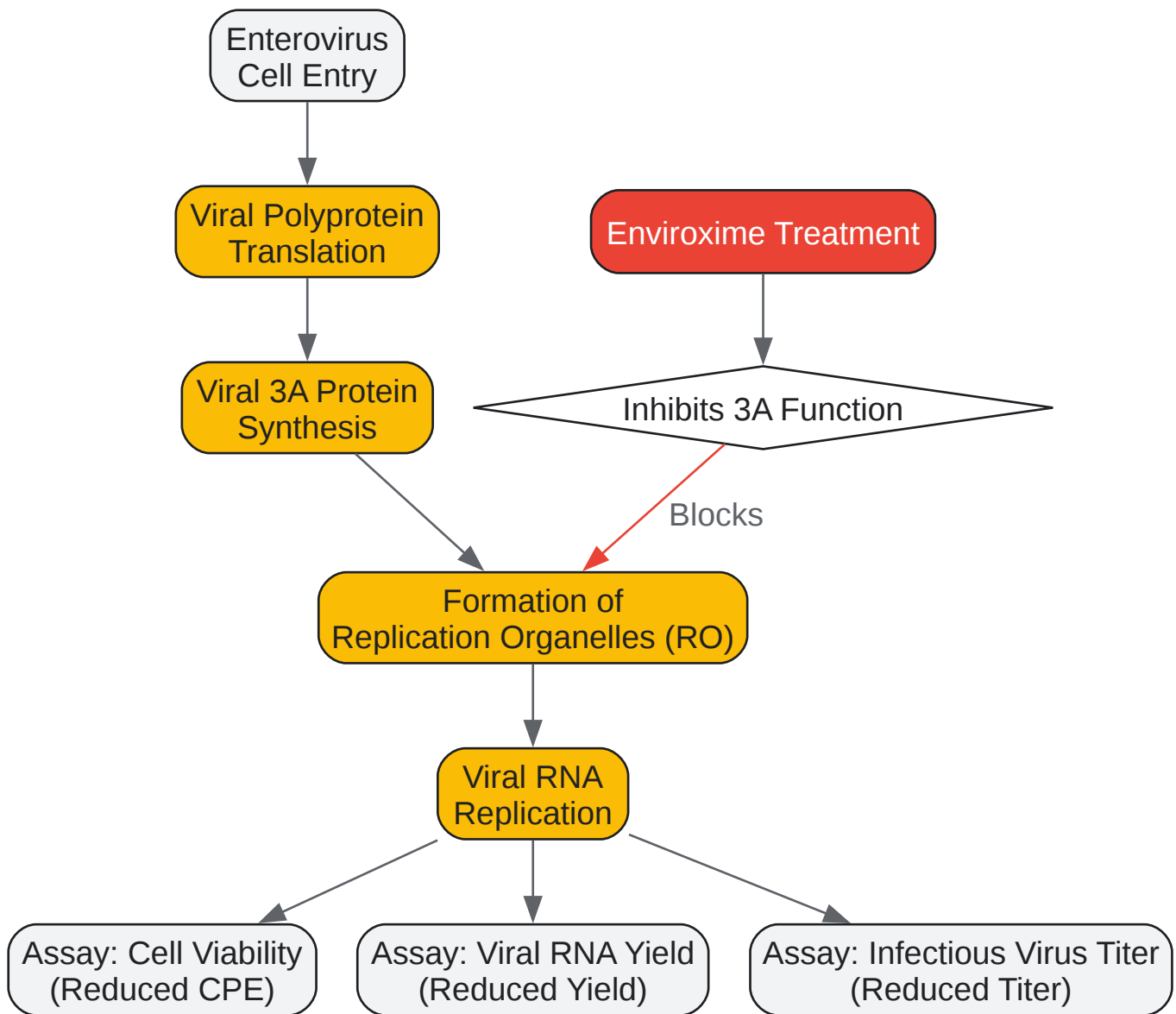
Endpoint Analysis

After the incubation period, assess the following parameters:

- **Cell Viability:** Use the appropriate Cell Titer-Glo assay to measure ATP levels as an indicator of metabolically active cells. This quantifies both compound cytotoxicity and the protection offered from virus-induced CPE [4].
- **Viral RNA Yield:** Extract total RNA from the supernatant or cell lysates and use quantitative RT-PCR to measure the level of viral RNA, indicating the extent of viral replication inhibition [4].
- **Viral Titer:** Determine the amount of infectious virus particles in the supernatant using the TCID₅₀ assay on fresh RD cells [4].

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action of **Enviroxime** and the subsequent experimental assessment steps within the context of a host cell.



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Research Considerations

- **Model Selection:** The choice between immortalized cell lines (e.g., RD cells) and advanced models like **human intestinal organoids (HIOs)** is critical. HIOs contain multiple cell types and can better recapitulate the human gastrointestinal epithelium, which is a primary site of enterovirus replication. Studies show HIOs can be more sensitive for evaluating both antiviral potency and compound toxicity [4].
- **Beyond Enviroxime:** For a comprehensive antiviral screening, researchers often use a panel of reference compounds with different mechanisms of action. Common examples include **Rupintrivir**

(3C protease inhibitor) and **2'-C-methylcytidine (2'CMC)** (polymerase inhibitor) [4]. This helps validate the assay system and compare the efficacy of new candidates.

- **Solvent Controls:** When preparing **Enviroxime** stock solutions in DMSO, always include vehicle control groups with the same concentration of DMSO to rule out any solvent effects on the cells or virus.

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